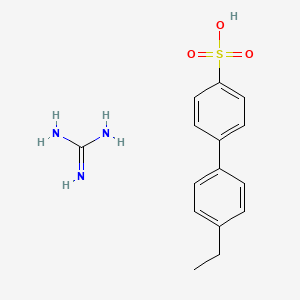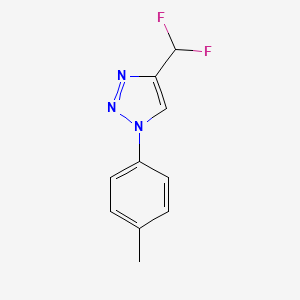
1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)- is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a difluoromethyl group and a 4-methylphenyl group attached to the triazole ring
Vorbereitungsmethoden
The synthesis of 1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)- typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition, to form the triazole ring. The difluoromethyl and 4-methylphenyl groups are introduced through subsequent functionalization reactions.
Reaction Conditions: The cycloaddition reaction is usually carried out under mild conditions, often in the presence of a copper catalyst. The functionalization reactions may require specific reagents and conditions, such as the use of difluoromethylating agents and appropriate solvents.
Industrial Production Methods: Industrial production of this compound may involve scaling up the synthetic routes and optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with altered chemical properties.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it useful in the treatment of various diseases.
Industry: In industrial applications, the compound may be used as a precursor for the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)- involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)- can be compared with other similar compounds, such as:
1H-1,2,3-Triazole, 4-(methyl)-1-(4-methylphenyl)-: This compound lacks the difluoromethyl group, which may result in different chemical and biological properties.
1H-1,2,3-Triazole, 4-(chloromethyl)-1-(4-methylphenyl)-: The presence of a chloromethyl group instead of a difluoromethyl group may lead to variations in reactivity and applications.
1H-1,2,3-Triazole, 4-(trifluoromethyl)-1-(4-methylphenyl)-: The trifluoromethyl group may impart different electronic and steric effects compared to the difluoromethyl group, influencing the compound’s behavior in chemical reactions and biological systems.
Eigenschaften
CAS-Nummer |
916151-15-0 |
|---|---|
Molekularformel |
C10H9F2N3 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
4-(difluoromethyl)-1-(4-methylphenyl)triazole |
InChI |
InChI=1S/C10H9F2N3/c1-7-2-4-8(5-3-7)15-6-9(10(11)12)13-14-15/h2-6,10H,1H3 |
InChI-Schlüssel |
OZVOGVGISOQABN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


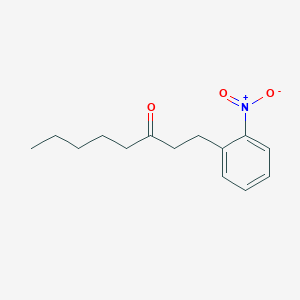
![[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid](/img/structure/B12606676.png)
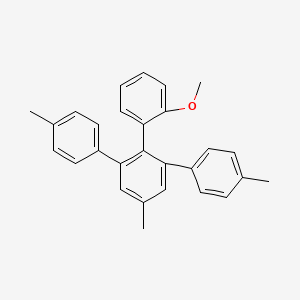
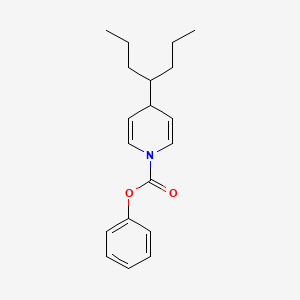

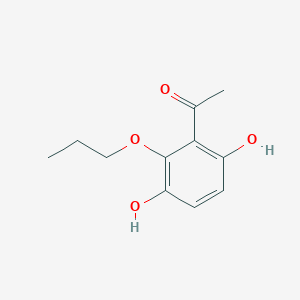
![Methyl 3-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12606696.png)

![Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-](/img/structure/B12606713.png)
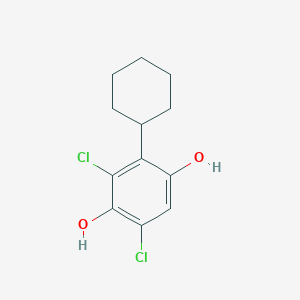
![1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene](/img/structure/B12606728.png)
![Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester](/img/structure/B12606734.png)
![1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B12606739.png)
